1-Aminopyrrolidine-2-carboxylic acid
Overview
Description
1-Aminopyrrolidine-2-carboxylic acid is an organic compound that belongs to the class of proline and its derivatives. It is characterized by a five-membered pyrrolidine ring with an amino group and a carboxylic acid group attached to it. This compound is of significant interest in various fields of scientific research due to its unique structure and properties .
Mechanism of Action
Target of Action
It’s worth noting that this compound belongs to the class of organic compounds known as proline and derivatives .
Biochemical Pathways
1-Aminopyrrolidine-2-carboxylic acid is involved in the proline pathway . Proline is of importance to transcription factors, gene expression, and synthesis of collagen, ornithine, glutamate, arginine, and polyamines .
Biochemical Analysis
Biochemical Properties
1-Aminopyrrolidine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it is known to interact with enzymes involved in amino acid metabolism, such as proline dehydrogenase and pyrroline-5-carboxylate reductase. These interactions are crucial for the regulation of proline biosynthesis and degradation pathways .
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of signaling molecules like mTORC1 and GCN2/ATF4, which are involved in amino acid sensing and stress response pathways . Additionally, this compound influences gene expression by altering the transcriptional activity of specific genes related to amino acid metabolism and stress response .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes and proteins, altering their conformation and activity. For example, its interaction with proline dehydrogenase leads to the inhibition of proline catabolism, thereby affecting cellular proline levels . This compound also modulates the activity of transcription factors, influencing gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular metabolism and gene expression, even after prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to enhance cellular metabolism and stress response pathways without causing significant toxicity . At higher doses, it can lead to adverse effects such as oxidative stress and cellular damage . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including proline biosynthesis and degradation. It interacts with enzymes like proline dehydrogenase and pyrroline-5-carboxylate reductase, influencing the flux of metabolites through these pathways . This compound also affects the levels of key metabolites, such as proline and pyrroline-5-carboxylate, which are critical for cellular homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is transported across cellular membranes by amino acid transporters, which facilitate its uptake and distribution within the cell . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . This localization is crucial for its activity, as it allows the compound to interact with specific enzymes and proteins within these compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Aminopyrrolidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the oxidative decarboxylation of amino acids using a pair of reagents, such as silver (I) and peroxydisulfate. This method is followed by intermolecular or intramolecular trapping by N-nucleophiles . Another method involves the cyclocondensation of dicarboxylic acids with substituted amines .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of 1,4-butanediol and ammonia at elevated temperatures and pressures in the presence of a cobalt- and nickel oxide catalyst supported on alumina . This process is carried out in a continuous tube reactor, and the product is obtained after multistage purification and separation.
Chemical Reactions Analysis
Types of Reactions
1-Aminopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxydisulfate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides .
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and substituted pyrrolidine derivatives .
Scientific Research Applications
1-Aminopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Aminopyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
Proline: Both compounds share a similar pyrrolidine ring structure, but this compound has an additional amino group.
Pyrrolidine-2,5-dione: This compound has a similar ring structure but contains two carbonyl groups instead of an amino group and a carboxylic acid group.
Pyrrolizidine: This compound consists of two fused pyrrolidine rings and exhibits different biological activities.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
1-aminopyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-7-3-1-2-4(7)5(8)9/h4H,1-3,6H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCUOMVLTQBZCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | D-1-Amino-2-pyrrolidinecarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030405 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
15265-22-2, 10139-05-6 | |
Record name | NSC117847 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117847 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | D-1-Amino-2-pyrrolidinecarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030405 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
155 °C | |
Record name | D-1-Amino-2-pyrrolidinecarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030405 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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